4-(Methoxymethyl)cyclohexan-1-amine

Description

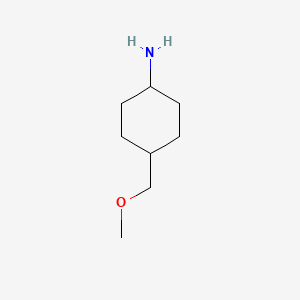

4-(Methoxymethyl)cyclohexan-1-amine is a cyclohexane derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position and a primary amine (-NH₂) group at the 1-position. This compound is structurally characterized by its bicyclic framework, which influences its physicochemical properties, such as solubility, stereochemistry, and reactivity.

Properties

IUPAC Name |

4-(methoxymethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-6-7-2-4-8(9)5-3-7/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAVSBWXDWZOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717433 | |

| Record name | 4-(Methoxymethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919799-82-9 | |

| Record name | 4-(Methoxymethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)cyclohexan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxymethyl group and the amine group.

Methoxymethylation: Cyclohexanone is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(Methoxymethyl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Methoxymethyl)cyclohexan-1-amine and related cyclohexanamine derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity: The methoxymethyl group in this compound introduces ether functionality, which is less reactive than the amine group in 4-(Aminomethyl)cyclohexan-1-amine. This difference impacts their applications: the former is suited for lipophilic drug candidates, while the latter is ideal for polar, water-soluble compounds . 4-Methylcyclohexan-1-amine lacks functional groups beyond the amine, making it a simpler building block for stereoselective syntheses (e.g., transaminase-catalyzed reactions ).

Stereochemical Considerations :

- Trans-4-substituted cyclohexanamines (e.g., trans-4-methylcyclohexan-1-amine) are often preferred in catalysis due to their rigid conformations, which enhance enantioselectivity in asymmetric reactions .

Toxicity and Safety :

- 4,4'-Methylenebis(cyclohexanamine) exhibits higher toxicity due to its dimeric structure and primary amine groups, which can cause skin sensitization and respiratory irritation . In contrast, methoxymethyl derivatives are expected to have lower acute toxicity due to reduced amine reactivity .

Synthetic Accessibility: Enzymatic methods (e.g., transaminase catalysis) are effective for producing trans-4-substituted cyclohexanamines with high enantiomeric excess (>99% ee) . this compound could be synthesized via reductive amination of 4-(methoxymethyl)cyclohexanone, analogous to methods used for 4-methyl derivatives .

Biological Activity

4-(Methoxymethyl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and interactions with biological systems, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it is characterized by the presence of a cyclohexane ring with a methoxymethyl group attached to the 4-position. The amine functional group contributes to its basicity and ability to form hydrogen bonds, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the alkylation of cyclohexanamine with methoxymethyl chloride. The process can be optimized for yield and purity using various reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The amine group can form hydrogen bonds with receptors or enzymes, influencing their activity.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Antidepressant Effects : Some studies suggest potential antidepressant properties through modulation of neurotransmitter systems.

- Antimicrobial Activity : The compound may show efficacy against certain bacterial strains, although specific data on this activity remain limited.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound. Below are summarized findings from relevant research:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclopentyl-4-methylcyclohexan-1-amine | Cyclopentyl group; methyl substituent | Potentially different pharmacological profile |

| N-[4-(Methoxymethyl)cyclohexyl]cycloheptanamine | Cycloheptane instead of cyclohexane | May exhibit different stereochemical properties |

| N-cyclohexyl-4-(methoxymethyl)cyclopentanamine | Cyclopentane structure | Variance in ring size may affect biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.